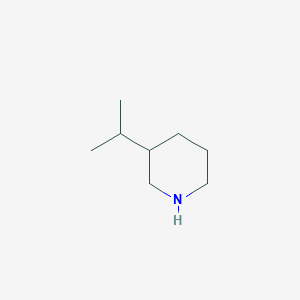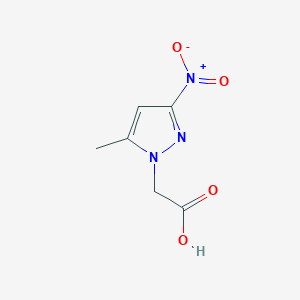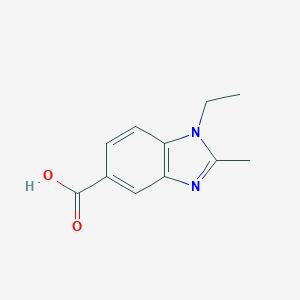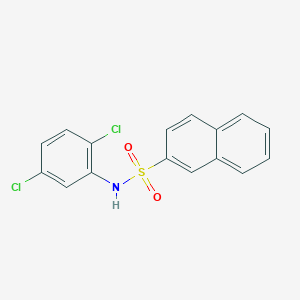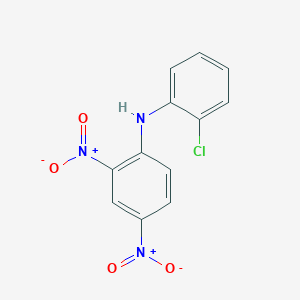
N-(2-chlorophenyl)-2,4-dinitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-2,4-dinitroaniline (CDDA) is a chemical compound that has been widely used in scientific research due to its unique properties. CDDA is a yellow crystalline powder that is insoluble in water but soluble in organic solvents such as ethanol and acetone. This compound has been used in various fields of research, including agriculture, biology, and chemistry.
Mecanismo De Acción
N-(2-chlorophenyl)-2,4-dinitroaniline exerts its effects by binding to the colchicine-binding site on microtubules, leading to the disruption of microtubule formation. This disruption leads to the accumulation of cells in the G2/M phase of the cell cycle, as previously mentioned.
Efectos Bioquímicos Y Fisiológicos
N-(2-chlorophenyl)-2,4-dinitroaniline has been shown to have a number of biochemical and physiological effects. In addition to its effects on cell division, N-(2-chlorophenyl)-2,4-dinitroaniline has been shown to induce apoptosis in cancer cells. This effect is thought to be due to the disruption of microtubule formation, which leads to the activation of pro-apoptotic pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2-chlorophenyl)-2,4-dinitroaniline in lab experiments is its specificity for the colchicine-binding site on microtubules. This specificity allows researchers to selectively disrupt microtubule formation without affecting other cellular processes.
However, one limitation of using N-(2-chlorophenyl)-2,4-dinitroaniline in lab experiments is its toxicity. N-(2-chlorophenyl)-2,4-dinitroaniline has been shown to be toxic to both plants and animals at high concentrations, making it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research involving N-(2-chlorophenyl)-2,4-dinitroaniline. One area of interest is the development of N-(2-chlorophenyl)-2,4-dinitroaniline analogs that are less toxic and more specific for the colchicine-binding site on microtubules. These analogs could be used to further study the mechanisms of cell division and mitosis.
Another area of interest is the potential use of N-(2-chlorophenyl)-2,4-dinitroaniline and its analogs in cancer therapy. The ability of N-(2-chlorophenyl)-2,4-dinitroaniline to induce apoptosis in cancer cells makes it a promising candidate for further development as a cancer treatment.
Conclusion
In conclusion, N-(2-chlorophenyl)-2,4-dinitroaniline is a valuable tool in scientific research due to its unique properties and specificity for the colchicine-binding site on microtubules. While there are limitations to its use in lab experiments, N-(2-chlorophenyl)-2,4-dinitroaniline has been used in a variety of research applications and has the potential for further development in the future.
Métodos De Síntesis
N-(2-chlorophenyl)-2,4-dinitroaniline can be synthesized through a multi-step process involving the reaction of 2-chloroaniline with nitric acid and sulfuric acid. The resulting product is then reacted with 2,4-dinitrochlorobenzene to yield the final product, N-(2-chlorophenyl)-2,4-dinitroaniline. This method of synthesis is efficient and has been widely used in the production of N-(2-chlorophenyl)-2,4-dinitroaniline for research purposes.
Aplicaciones Científicas De Investigación
N-(2-chlorophenyl)-2,4-dinitroaniline has been used in various scientific research applications. One of the most common uses of N-(2-chlorophenyl)-2,4-dinitroaniline is in the study of plant growth and development. N-(2-chlorophenyl)-2,4-dinitroaniline has been shown to inhibit the growth of weeds while promoting the growth of crops, making it a valuable tool in agriculture research.
In addition, N-(2-chlorophenyl)-2,4-dinitroaniline has been used in the study of cell division and mitosis. N-(2-chlorophenyl)-2,4-dinitroaniline has been shown to disrupt the formation of microtubules, which are essential for cell division. This disruption leads to the accumulation of cells in the G2/M phase of the cell cycle, providing researchers with a tool to study the mechanisms of cell division.
Propiedades
Número CAS |
964-76-1 |
|---|---|
Nombre del producto |
N-(2-chlorophenyl)-2,4-dinitroaniline |
Fórmula molecular |
C12H8ClN3O4 |
Peso molecular |
293.66 g/mol |
Nombre IUPAC |
N-(2-chlorophenyl)-2,4-dinitroaniline |
InChI |
InChI=1S/C12H8ClN3O4/c13-9-3-1-2-4-10(9)14-11-6-5-8(15(17)18)7-12(11)16(19)20/h1-7,14H |
Clave InChI |
BZANWSWKCWTNOZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Cl |
SMILES canónico |
C1=CC=C(C(=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



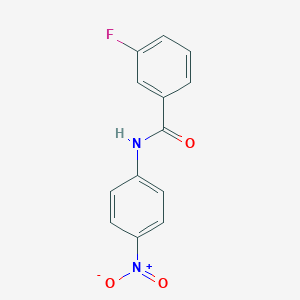
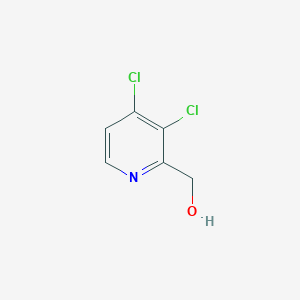
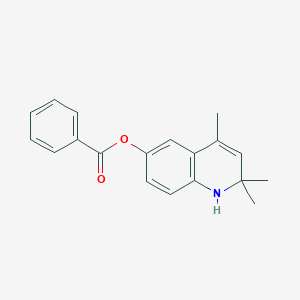
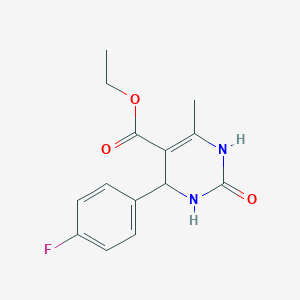
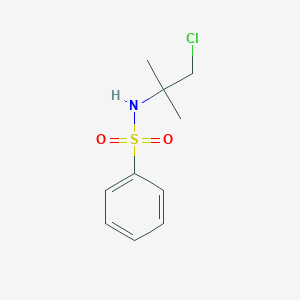
![3-methyl-N-{2-[(3-methylbenzoyl)amino]ethyl}benzamide](/img/structure/B187543.png)
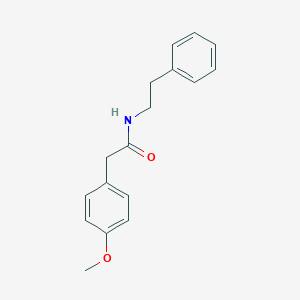
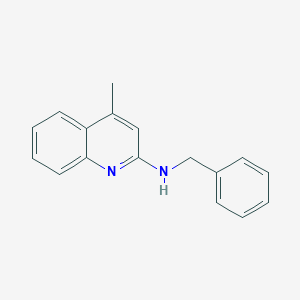
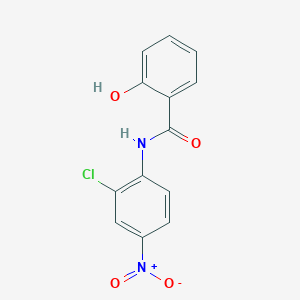
![N-[1-[(2-Fluorophenyl)amino]-2-oxo-2-phenyl-ethyl]furan-2-carboxamide](/img/structure/B187547.png)
